N-(2,2-di(furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-(2,2-di(furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (CAS: 2319894-70-5) is a synthetic compound featuring a benzo[d]oxazol-2-one core linked to a di(furan-2-yl)ethyl group via an acetamide bridge. Its molecular formula is C₁₉H₁₆N₂O₅, with a molecular weight of 352.3 g/mol. The structure includes two furan rings, which may enhance bioavailability and binding interactions due to their aromatic and electron-rich nature. However, critical physicochemical properties such as melting point, solubility, and stability remain unreported in the available literature .
The benzo[d]oxazol-2-one scaffold is notable in medicinal chemistry for its role in targeting the 18-kDa translocator protein (TSPO), a biomarker for neuroinflammation, and in designing antimicrobial or anti-inflammatory agents .
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c22-18(12-21-14-5-1-2-6-17(14)26-19(21)23)20-11-13(15-7-3-9-24-15)16-8-4-10-25-16/h1-10,13H,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMVYAYOAISXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC(C3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,2-di(furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound with potential biological activity. Its molecular formula is C19H16N2O5, and it has garnered interest due to its structural characteristics and potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
The compound is characterized by the following properties:
- Molecular Weight : 352.346 g/mol
- IUPAC Name : N-[2,2-bis(furan-2-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
- CAS Number : 2319894-70-5
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
1. Antimicrobial Activity
Research has indicated that derivatives containing the oxazole moiety exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that compounds with oxazole rings showed effective inhibition against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Inhibition Zone (mm) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin |
| Escherichia coli | 12 | Ciprofloxacin |
2. Anti-inflammatory Activity
The compound's anti-inflammatory potential has been assessed through various assays measuring cytokine levels and edema reduction. A study highlighted that related compounds effectively reduced interleukin-1 beta (IL-1β) levels and demonstrated significant edema inhibition comparable to standard anti-inflammatory drugs like sodium diclofenac .
| Compound | IL-1β Reduction (%) | Edema Inhibition (%) |
|---|---|---|
| N-(2,2-di(furan-2-yl)ethyl)-... | 40 | 65 |
| Sodium Diclofenac | 30 | 59 |
3. Analgesic Activity
In analgesic models, compounds structurally related to N-(2,2-di(furan-2-yl)ethyl)-... have shown promising results. The analgesic effects were evaluated using the formalin test in rodents, where significant pain relief was observed at doses comparable to traditional analgesics .
The proposed mechanisms for the biological activities of N-(2,2-di(furan-2-yl)ethyl)-... include:
- COX Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.
Case Studies
Several case studies involving related compounds provide insight into the pharmacodynamics and pharmacokinetics of this class of molecules:
- Study on Analgesic Properties : A series of benzodifuranyl derivatives were evaluated for their analgesic properties in a controlled study involving animal models. The results indicated that modifications to the furan ring significantly influenced pain relief efficacy.
- Evaluation of Anti-inflammatory Effects : Another study focused on the anti-inflammatory effects of similar oxazole-containing compounds demonstrated a consistent reduction in inflammatory markers across different animal models.
Comparison with Similar Compounds
[¹¹C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide)
- Structure : Features a naphthalene substituent at the 5-position of the benzoxazolone core.
- Properties : Demonstrated high binding affinity for TSPO, improved metabolic stability in human and rat liver S-9 fractions, and reduced intersubject variability in preclinical studies.
- Advantage : Facile synthesis via Suzuki coupling, making it a robust candidate for positron emission tomography (PET) imaging .
PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide)
- Structure: Includes a bis(pyridinylmethyl)amino group for bifunctional chelation.
- Application : Designed as a SPECT ligand for TSPO imaging, highlighting the versatility of the benzoxazolone core in radiopharmaceuticals .
Comparison : Unlike these TSPO-targeting analogues, the di(furan-2-yl)ethyl substituent in the target compound may alter lipophilicity and binding kinetics, though empirical data are needed to confirm this hypothesis.
Hydrazide and Hydrazone Derivatives
N′-(Furan-2-ylmethylene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide (Compound 22)
N′-(2-Chloro-5-nitrobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide (Compound 17)
- Structure : Substituted with a chloro-nitrobenzylidene group.
- Properties : Melting point 202–204°C, 82% yield. The electron-withdrawing nitro group may enhance stability but reduce solubility .
Acetamide Derivatives with Heterocyclic Modifications
2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Structure : Includes a benzo[d][1,3]dioxol-5-yloxy substituent.
- Properties : Molecular weight 380.3 g/mol. The alkyne linker could enable click chemistry modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
